molecular formula C17H18ClFN4O3 B2872635 (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1021073-61-9

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2872635
CAS No.: 1021073-61-9
M. Wt: 380.8
InChI Key: HWDISOCEWIJNBU-UHFFFAOYSA-N
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Description

(2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is a chemical compound with a complex structure that includes a chloro and fluoro substituent on a phenyl ring, a piperazine ring, and a pyrimidinyl group with methoxy substituents. This compound is known for its versatility in scientific research, particularly in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and pyrimidinyl components. These components are then coupled using various chemical reactions, such as nucleophilic substitution and cross-coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

When compared to similar compounds, (2-Chloro-6-fluorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone stands out due to its unique structural features and versatility. Similar compounds may include other fluorinated phenyl derivatives or piperazine-based molecules, but this compound's specific combination of functional groups allows for a broader range of applications.

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Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O3/c1-25-14-10-13(20-17(21-14)26-2)22-6-8-23(9-7-22)16(24)15-11(18)4-3-5-12(15)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDISOCEWIJNBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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